2-[4-(prop-2-enamido)phenyl]acetic acid
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Overview
Description
2-[4-(prop-2-enamido)phenyl]acetic acid, also known as [4-(acryloylamino)phenyl]acetic acid, is a compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an enamido group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
The synthesis of 2-[4-(prop-2-enamido)phenyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[4-(prop-2-enamido)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: The enamido group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted derivatives.
Scientific Research Applications
2-[4-(prop-2-enamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[4-(prop-2-enamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The enamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The acetic acid moiety can also participate in binding interactions, enhancing the compound’s overall affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-[4-(prop-2-enamido)phenyl]acetic acid include:
2-[3-(prop-2-enamido)phenyl]acetic acid: This compound has a similar structure but with the enamido group attached to the meta position of the phenyl ring.
4-(acryloylamino)benzoic acid: This compound features an acryloylamino group attached to a benzoic acid moiety, differing in the position and type of the carboxylic acid group.
N-(4-acetylphenyl)acrylamide: This compound has an acryloylamino group attached to an acetylphenyl moiety, differing in the type of substituent on the phenyl ring.
The uniqueness of this compound lies in its specific structure, which combines the properties of an enamido group and an acetic acid moiety, making it a versatile compound for various applications.
Properties
CAS No. |
41948-63-4 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[4-(prop-2-enoylamino)phenyl]acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-2-10(13)12-9-5-3-8(4-6-9)7-11(14)15/h2-6H,1,7H2,(H,12,13)(H,14,15) |
InChI Key |
IVFRPHRPKVUJDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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